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Compound of Interest

Compound Name: 5-Hexenyl acetate

Cat. No.: B1332132 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Hexenyl acetate (CAS No: 5048-26-0), a key fragrance and flavoring agent. The document is

intended for researchers, scientists, and professionals in drug development and analytical

chemistry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 5-Hexenyl acetate.

¹H NMR Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~5.8 ddt 1H H-5

~5.0 m 2H H-6

~4.1 t 2H H-1

~2.1 q 2H H-4

~2.0 s 3H H-8

~1.7 p 2H H-2

~1.4 h 2H H-3
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Note: Data is predicted based on typical chemical shifts for the functional groups present.

¹³C NMR Data
Chemical Shift (δ) ppm Assignment

171.1 C-7 (C=O)

138.5 C-5 (=CH)

114.9 C-6 (=CH₂)

64.3 C-1 (CH₂-O)

33.3 C-4 (Allylic CH₂)

28.1 C-2 (CH₂)

25.2 C-3 (CH₂)

21.0 C-8 (CH₃)

Note: Data is referenced from spectral databases.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

~3075 Medium =C-H Stretch (Vinyl)

~2940, ~2860 Strong C-H Stretch (Alkyl)

~1740 Strong C=O Stretch (Ester)

~1640 Medium C=C Stretch (Alkene)

~1240 Strong C-O Stretch (Ester)

~995, ~910 Strong =C-H Bend (Vinyl)

Note: Data is based on typical IR absorption frequencies and spectral data from public

databases.
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Mass Spectrometry (EI) Data
m/z Relative Intensity (%) Proposed Fragment

142 <5 [M]⁺ (Molecular Ion)

82 65 [M - CH₃COOH]⁺

67 80 [C₅H₇]⁺

54 100 [C₄H₆]⁺

43 95 [CH₃CO]⁺

41 90 [C₃H₅]⁺

Note: Data is referenced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 5-Hexenyl acetate.

Materials & Equipment:

5-Hexenyl acetate sample

Deuterated chloroform (CDCl₃)

NMR tube (5 mm diameter)

Pipette

NMR Spectrometer (e.g., 400 MHz)

Procedure:
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A solution of 5-Hexenyl acetate is prepared by dissolving approximately 10-20 mg of the

compound in 0.6-0.7 mL of CDCl₃.

The solution is transferred into a clean, dry NMR tube.

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the

magnet.

The spectrometer is locked onto the deuterium signal of the CDCl₃.

Shimming is performed to optimize the magnetic field homogeneity.

The probe is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, a

proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of 5-Hexenyl acetate.

Materials & Equipment:

5-Hexenyl acetate sample (neat liquid)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or acetone for cleaning

Procedure:

The ATR crystal is cleaned with a soft cloth moistened with isopropanol or acetone and a

background spectrum is collected.

A small drop of neat 5-Hexenyl acetate is placed directly onto the ATR crystal.

The sample spectrum is acquired by co-adding multiple scans to improve the signal-to-noise

ratio.
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The ATR crystal is cleaned thoroughly after the measurement.

Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of 5-Hexenyl acetate.

Materials & Equipment:

5-Hexenyl acetate sample

Gas Chromatograph-Mass Spectrometer (GC-MS)

Helium (carrier gas)

Microsyringe

Procedure:

A dilute solution of 5-Hexenyl acetate is prepared in a volatile solvent (e.g., dichloromethane

or ethyl acetate).

The GC-MS is set up with an appropriate temperature program for the GC oven and a mass

scan range (e.g., m/z 35-200).

A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

The sample is vaporized and separated on the GC column before entering the mass

spectrometer.

In the ion source, the sample molecules are bombarded with high-energy electrons (typically

70 eV), causing ionization and fragmentation.

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and

detected.

Visualizations
Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis of an Organic Compound
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Caption: A flowchart of the spectroscopic analysis process.

Mass Spectrometry Fragmentation of 5-Hexenyl Acetate
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Proposed EI Mass Spectrometry Fragmentation of 5-Hexenyl Acetate

[C₈H₁₄O₂]⁺˙
m/z = 142
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- C₂H₄
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Caption: Key fragmentations of 5-Hexenyl Acetate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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